

Spectroscopic data of 1,3-Benzoxazol-4-amine (¹H NMR, ¹³C NMR, IR)

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Compound of Interest

Compound Name: 1,3-Benzoxazol-4-amine

Cat. No.: B1270219

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Spectroscopic Data of 1,3-Benzoxazol-4-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for **1,3-Benzoxazol-4-amine** (CAS 163808-09-1). Due to the limited availability of published experimental spectra for this specific molecule, this guide presents predicted data based on the analysis of structurally similar compounds and general principles of spectroscopy. The information herein serves as a valuable resource for the characterization and identification of **1,3-Benzoxazol-4-amine** and its derivatives.

Predicted Spectroscopic Data

The following tables summarize the anticipated ¹H NMR, ¹³C NMR, and IR spectroscopic data for **1,3-Benzoxazol-4-amine**. These predictions are derived from established chemical shift and frequency ranges for the benzoxazole core and aromatic amines.

Predicted ¹H NMR Data

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons and the amine group. The chemical shifts (δ) are influenced by the electronic environment of each proton.

Proton Assignment	Predicted Chemical Shift (δ , ppm)	Multiplicity	Notes
H2	8.0 - 8.3	Singlet (s)	Proton on the oxazole ring, typically deshielded.
H5	7.2 - 7.5	Doublet of doublets (dd) or Triplet (t)	Aromatic proton on the benzene ring.
H6	6.8 - 7.1	Doublet of doublets (dd) or Triplet (t)	Aromatic proton on the benzene ring.
H7	7.0 - 7.3	Doublet of doublets (dd) or Triplet (t)	Aromatic proton on the benzene ring.
-NH ₂	4.5 - 6.0	Broad Singlet (br s)	Chemical shift can vary with solvent and concentration.

Predicted ¹³C NMR Data

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. The chemical shifts are indicative of the hybridization and electronic environment of each carbon atom.

Carbon Assignment	Predicted Chemical Shift (δ , ppm)	Notes
C2	150 - 155	Carbon in the N=C-O moiety of the oxazole ring.
C3a	140 - 145	Quaternary carbon at the fusion of the two rings.
C4	145 - 150	Carbon bearing the amine group.
C5	110 - 120	Aromatic carbon.
C6	120 - 130	Aromatic carbon.
C7	105 - 115	Aromatic carbon.
C7a	135 - 140	Quaternary carbon at the fusion of the two rings.

Predicted IR Data

The infrared (IR) spectrum is expected to show characteristic absorption bands for the amine and the benzoxazole functional groups.

Vibrational Mode	Predicted Wavenumber (cm ⁻¹)	Intensity	Notes
N-H Stretch	3300 - 3500	Medium	Two bands expected for a primary amine. [1] [2]
C-H Stretch (Aromatic)	3000 - 3100	Medium to Weak	Multiple bands expected.
C=N Stretch (Oxazole)	1630 - 1660	Medium to Strong	
C=C Stretch (Aromatic)	1450 - 1600	Medium to Strong	
C-N Stretch (Aromatic Amine)	1250 - 1350	Strong	[1] [2]
C-O Stretch (Oxazole)	1200 - 1270	Strong	[1]
N-H Bend (Amine)	1580 - 1650	Medium	
C-H Bend (Aromatic)	750 - 900	Strong	

Experimental Protocols

The following are generalized experimental protocols for obtaining high-quality spectroscopic data for compounds such as **1,3-Benzoxazol-4-amine**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Instrumentation: A high-resolution NMR spectrometer (e.g., Bruker, Jeol, Varian) operating at a frequency of 300 MHz or higher for ¹H NMR and 75 MHz or higher for ¹³C NMR.

Sample Preparation:

- Weigh 5-10 mg of the purified **1,3-Benzoxazol-4-amine** sample.

- Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO- d_6 , $CDCl_3$, or Methanol- d_4) in a clean, dry NMR tube. The choice of solvent is critical and should be one in which the compound is fully soluble.
- Add a small amount of an internal standard, such as tetramethylsilane (TMS), if required. Modern spectrometers can lock onto the deuterium signal of the solvent, making an internal standard for chemical shift referencing sometimes unnecessary, though TMS is the standard reference (0 ppm).
- Cap the NMR tube and gently invert it several times to ensure a homogeneous solution.

Data Acquisition:

- Insert the NMR tube into the spectrometer's probe.
- Tune and shim the spectrometer to optimize the magnetic field homogeneity.
- For 1H NMR, acquire the spectrum using a standard pulse sequence. Typical parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds. A sufficient number of scans (e.g., 8-16) should be averaged to obtain a good signal-to-noise ratio.
- For ^{13}C NMR, a proton-decoupled pulse sequence is typically used. Due to the lower natural abundance of ^{13}C and its smaller gyromagnetic ratio, a larger number of scans (e.g., 128 to several thousand) and a longer acquisition time may be necessary.

Data Processing:

- Apply a Fourier transform to the acquired Free Induction Decay (FID).
- Phase the resulting spectrum to obtain pure absorption peaks.
- Calibrate the chemical shift scale using the solvent peak or the internal standard (TMS at 0.00 ppm).
- Integrate the peaks in the 1H NMR spectrum to determine the relative number of protons.

- Analyze the multiplicities (singlet, doublet, triplet, etc.) and coupling constants (J-values) to deduce the connectivity of the atoms.

Infrared (IR) Spectroscopy

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is typically used.

Sample Preparation: There are several common methods for preparing a solid sample for IR analysis:

- KBr Pellet Method:
 - Grind a small amount (1-2 mg) of the **1,3-Benzoxazol-4-amine** sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.
 - Place the powder in a pellet press and apply pressure to form a thin, transparent or translucent pellet.
- Attenuated Total Reflectance (ATR):
 - Place a small amount of the solid sample directly onto the ATR crystal (e.g., diamond or zinc selenide).
 - Apply pressure using the built-in clamp to ensure good contact between the sample and the crystal. This is often the simplest and quickest method.
- Nujol Mull:
 - Grind a few milligrams of the sample with a drop or two of Nujol (mineral oil) in a mortar and pestle to create a thick paste (mull).
 - Spread a thin film of the mull between two salt plates (e.g., KBr or NaCl).

Data Acquisition:

- Record a background spectrum of the empty spectrometer (or with the clean ATR crystal/salt plates).

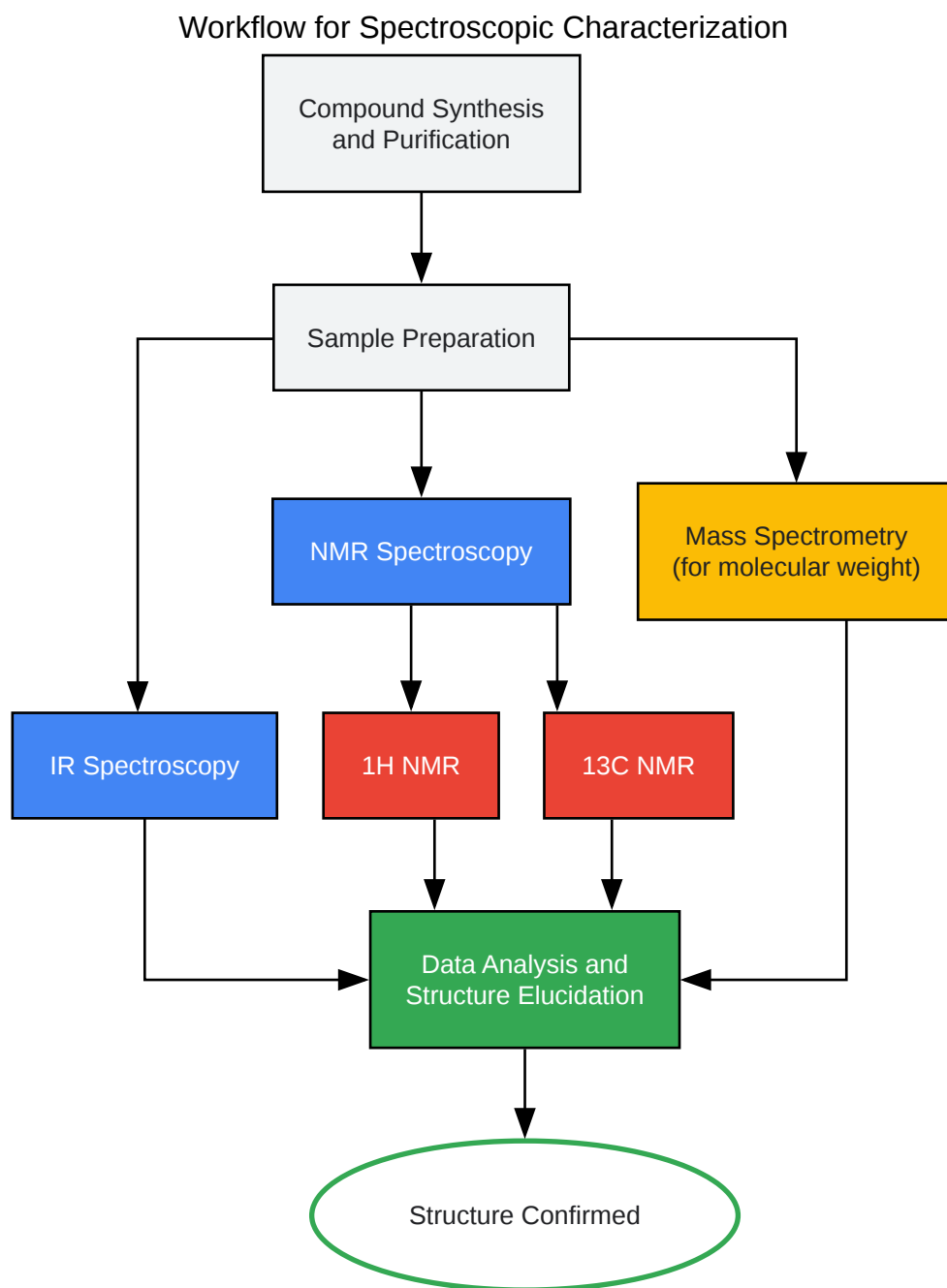
- Place the prepared sample in the spectrometer's sample compartment.
- Acquire the sample spectrum over the desired range (typically 4000-400 cm^{-1}).
- The spectrometer software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Data Analysis:

- Identify the characteristic absorption bands in the spectrum.
- Correlate the observed wavenumbers (in cm^{-1}) to specific functional groups and vibrational modes within the molecule.

Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of a newly synthesized compound like **1,3-Benzoxazol-4-amine**.



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Caption: Spectroscopic analysis workflow for compound characterization.

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